Phase 2B Double-Blind RCT: Gastroduodenal Ulcer Incidence—Otenaproxesul 2.5–3% vs. Naproxen 42.1%
In a 2-week, double-blind, randomized controlled trial of 244 healthy volunteers, otenaproxesul (ATB-346) 250 mg once daily produced a gastroduodenal ulcer incidence (≥3 mm diameter) of only 2.5–3%, compared to 42.1% for naproxen 550 mg twice daily (p<0.0001) [1][2]. Both regimens produced equivalent and substantial (>94%) suppression of COX activity as measured by whole-blood thromboxane B₂ synthesis [1]. For larger, clinically significant ulcers (≥5 mm diameter), the incidence was 0% for otenaproxesul versus 24% for naproxen (30 subjects, average 2.5 ulcers/subject) [2]. Total gastroduodenal ulcer count was 4 in the otenaproxesul group versus 203 in the naproxen group [2].
| Evidence Dimension | Incidence of gastroduodenal ulcers ≥3 mm diameter after 14-day treatment (primary endoscopic endpoint) |
|---|---|
| Target Compound Data | Otenaproxesul 250 mg once daily: 2.5–3% ulcer incidence |
| Comparator Or Baseline | Naproxen 550 mg twice daily: 42.1% ulcer incidence |
| Quantified Difference | Approximately 14- to 17-fold reduction in ulcer incidence (absolute risk reduction ~39–40 percentage points); p<0.0001 |
| Conditions | Phase 2B double-blind RCT; n=244 healthy volunteers; endoscopy at Day 14; equi-effective COX-inhibitory doses confirmed by >94% TXB₂ suppression in both arms |
Why This Matters
This represents the single most clinically meaningful differentiator for procurement: otenaproxesul achieves full NSAID-level COX inhibition while virtually eliminating the dose-limiting GI ulceration that drives discontinuation and hospitalization with conventional NSAIDs.
- [1] Wallace JL, Nagy P, Feener TD, Allain T, Ditrói T, Vaughan DJ, Muscara MN, de Nucci G, Buret AG. A proof-of-concept, Phase 2 clinical trial of the gastrointestinal safety of a hydrogen sulfide-releasing anti-inflammatory drug. Br J Pharmacol. 2020 Feb;177(4):769-777. DOI: 10.1111/bph.14641. View Source
- [2] Antibe Therapeutics Inc. Antibe Therapeutics Releases Secondary Endpoint Data from Recent Phase 2B Gastrointestinal Safety Study for Lead Drug, ATB-346. BioSpace, July 3, 2018. View Source
